molecular formula C7H8BrClFN B567257 (2-Bromo-3-fluorophenyl)methanamine hydrochloride CAS No. 1214376-83-6

(2-Bromo-3-fluorophenyl)methanamine hydrochloride

Cat. No.: B567257
CAS No.: 1214376-83-6
M. Wt: 240.5
InChI Key: VMJIHHQKBDPPES-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methanamine hydrochloride is an organic compound with the chemical formula C7H8BrClFN. It is a white or off-white solid that is soluble in water and organic solvents such as ethanol and dimethyl ether . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride typically involves a two-step process :

    Reaction of 2-Bromo-3-fluorobenzaldehyde with an amine: This step produces (2-Bromo-3-fluorophenyl)methanamine.

    Reaction of the resulting amine with hydrochloric acid: This step yields this compound.

The reaction conditions usually involve maintaining an inert atmosphere (such as nitrogen or argon) and a temperature range of 2-8°C .

Chemical Reactions Analysis

(2-Bromo-3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and reduction reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.

    Condensation reactions: The compound can react with carbonyl compounds to form imines or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(2-Bromo-3-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • (3-Bromo-2-fluorophenyl)methanamine hydrochloride
  • (4-Bromo-3-fluorophenyl)methanamine hydrochloride

These compounds share similar structural features but differ in the position of the bromine and fluorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, making this compound unique in its applications .

Properties

IUPAC Name

(2-bromo-3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJIHHQKBDPPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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